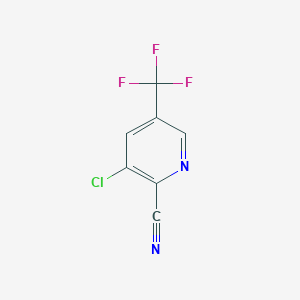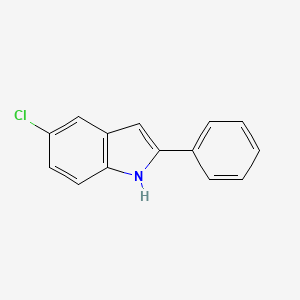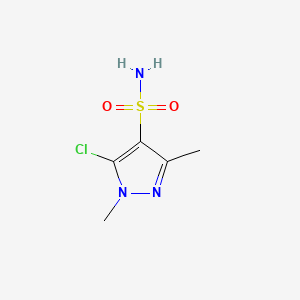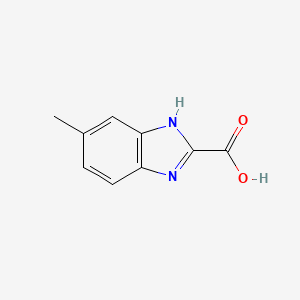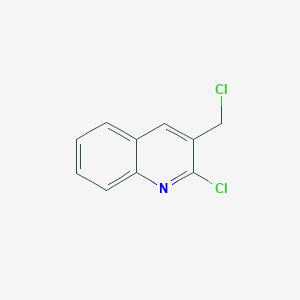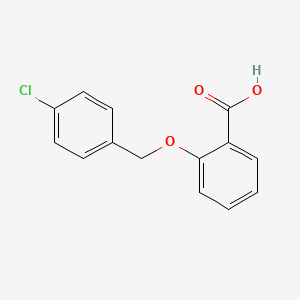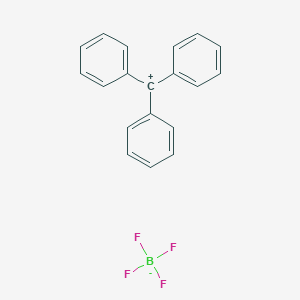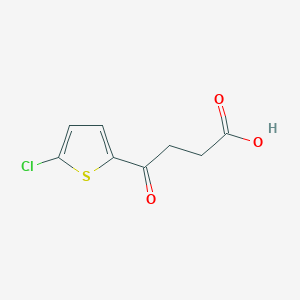
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds2.
Synthesis Analysis
While there is no specific information on the synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses2. These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives2.
Molecular Structure Analysis
The molecular structure of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is not explicitly mentioned in the search results. However, thiophene is a five-membered heterocyclic compound containing one sulfur atom2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid are not explicitly mentioned in the search results. However, thiophene, a related compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water2.Wissenschaftliche Forschungsanwendungen
-
Heteroaryl Chalcones Synthesis
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of heteroaryl chalcones, which are known for their numerous pharmacological activities .
- Method : The synthesis involves aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
- Results : The synthesized chalcones showed a varied range of inhibition values against all the tested microbial strains. Compound 3c with a p-fluoro substituent on the phenyl ring exhibits elevated antimicrobial activity, whereas the compounds 3e and 3f displayed the least antimicrobial activities .
-
5-Chlorothiophene-2-boronic acid
- Field : Bioprocessing, Cell Culture and Transfection, Cell and Gene Therapy
- Application : This compound is used in various biological applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
(4-Bromo-5-chlorothiophen-2-yl)boronic acid
-
5-Chlorothiophene-2-boronic acid
- Field : Bioprocessing, Cell Culture and Transfection, Cell and Gene Therapy
- Application : This compound is used in various biological applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Schiff Bases Synthesis
- Field : Organic Chemistry
- Application : A series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines .
- Method : The synthesis involves both conventional method and microwave-assisted synthesis .
- Results : The compounds were confirmed by means of IR spectroscopy, Mass spectrometry, 1H NMR and elemental analyses .
- (4-Bromo-5-chlorothiophen-2-yl)boronic acid
Safety And Hazards
There is no specific safety and hazard information available for 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid.
Zukünftige Richtungen
There is no specific information available on the future directions of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. However, thiophene-based analogs are of significant interest due to their potential as biologically active compounds2. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects2.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate for this specific compound. For more detailed information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRXRXKGJQLWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368356 | |
| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
CAS RN |
70685-06-2 | |
| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70685-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

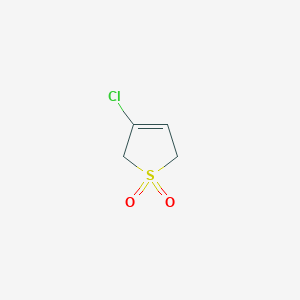
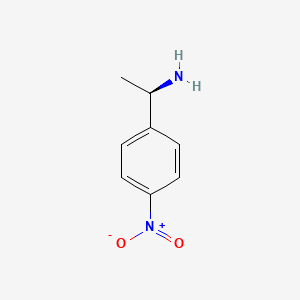
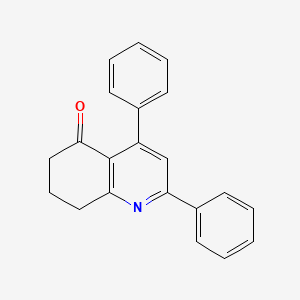
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
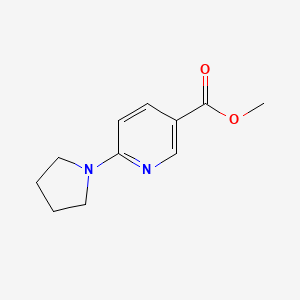
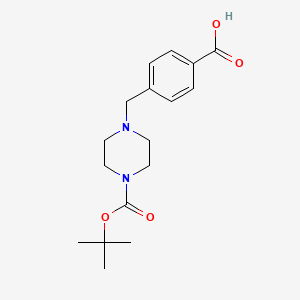
![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)
